ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate
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Overview
Description
Ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a phenyl group and a cyano group, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation. The cyano group is then introduced via a nucleophilic substitution reaction. Finally, the ester group is added through esterification using ethyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reactions, and high-throughput screening methods can optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ethyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s cyano group can also participate in hydrogen bonding or electrostatic interactions with biological molecules, influencing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyano(1-phenylpyridin-2(1H)-ylidene)acetate: Similar structure but with the phenyl group at a different position on the pyridine ring.
Methyl cyano(1-phenylpyridin-4(1H)-ylidene)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl cyano(1-phenylpyrimidin-4(1H)-ylidene)acetate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both a cyano group and an ester group provides versatility in chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-(1-phenylpyridin-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)15(12-17)13-8-10-18(11-9-13)14-6-4-3-5-7-14/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHAOIQJKCBCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CN(C=C1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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